An In-depth Technical Guide to (R)-Dinotefuran: Structure, Properties, and Chiral Separation
An In-depth Technical Guide to (R)-Dinotefuran: Structure, Properties, and Chiral Separation
This guide provides a comprehensive technical overview of (R)-Dinotefuran, a stereoisomer of the neonicotinoid insecticide dinotefuran. It is intended for researchers, scientists, and professionals in drug development and agrochemical research who require a detailed understanding of its chemical and biological characteristics. This document delves into the molecule's structure, physicochemical properties, and the critical methodology for its enantioselective analysis.
Introduction to Dinotefuran and the Significance of Chirality
Dinotefuran, chemically known as (RS)-1-methyl-2-nitro-3-((tetrahydrofuran-3-yl)methyl)guanidine, is a third-generation neonicotinoid insecticide.[1] Its mode of action involves the disruption of the insect nervous system by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[2] Unlike many other neonicotinoids, dinotefuran possesses a non-aromatic tetrahydrofuran ring, which contributes to its unique insecticidal properties.[2]
Dinotefuran is a chiral molecule, existing as two enantiomers: (R)-Dinotefuran and (S)-Dinotefuran. Research has demonstrated that the biological activity and toxicity of these enantiomers can differ significantly. For instance, the (S)-enantiomer has been shown to be more toxic to non-target organisms like honeybees and earthworms, while the (R)-enantiomer exhibits comparable or even enhanced insecticidal activity against certain pests.[3][4] This enantioselectivity underscores the importance of studying the individual isomers to develop more effective and environmentally benign crop protection agents.
Chemical Structure and Physicochemical Properties
The chemical structure of (R)-Dinotefuran is depicted below. The stereogenic center is located at the 3-position of the tetrahydrofuran ring.
Chemical Structure of (R)-Dinotefuran
-
IUPAC Name: (2R)-1-methyl-2-nitro-3-((tetrahydrofuran-3-yl)methyl)guanidine
-
Molecular Formula: C₇H₁₄N₄O₃
-
Molecular Weight: 202.21 g/mol
A summary of the key physicochemical properties of racemic dinotefuran is presented in the table below. While specific data for the pure (R)-enantiomer is not extensively reported, these values provide a close approximation.
| Property | Value | Reference |
| Appearance | White crystalline solid | [5] |
| Melting Point | 107.5 °C | [5] |
| Water Solubility | 39.83 g/L (at 20°C) | [5] |
| logP (Octanol-Water Partition Coefficient) | -0.549 | [5] |
Spectroscopic Characterization of Dinotefuran
The structural identity of dinotefuran can be confirmed using various spectroscopic techniques. Below are the characteristic 1H and 13C NMR chemical shifts for racemic dinotefuran, which are essential for its characterization.
Table of 1H and 13C NMR Data for Racemic Dinotefuran [6]
| 1H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-5 | 3.32 | m | -CH₂-N (guanidine side chain) |
| H-7 | 3.61, 3.74 | m | -O-CH₂- (tetrahydrofuran ring) |
| H-8 | 2.58 | s | N-CH₃ |
| H-9 | 1.65, 2.10 | m | -CH₂- (tetrahydrofuran ring) |
| H-10 | 3.70, 3.89 | m | -CH- (tetrahydrofuran ring) |
| H-14 | 2.96 | s | N-CH₃ |
| 13C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment | |
| C=N | 158.68 | Guanidine carbon | |
| -O-CH₂- | 71.00 | Tetrahydrofuran ring | |
| -O-CH- | 67.58 | Tetrahydrofuran ring | |
| -CH₂-N | 44.84 | Guanidine side chain | |
| N-CH₃ | 38.34 | Methyl group | |
| -CH₂- | 29.58 | Tetrahydrofuran ring | |
| N-CH₃ | 28.01 | Methyl group |
Synthesis of Racemic Dinotefuran
Experimental Protocol: Synthesis of Racemic Dinotefuran [7]
Materials:
-
3-(Aminomethyl)tetrahydrofuran
-
1,3-Dimethyl-2-nitroisourea
-
Sodium hydroxide
-
Water
-
Appropriate organic solvents for reaction and workup (e.g., toluene, ethyl acetate)
-
Acid for pH adjustment (e.g., hydrochloric acid)
Procedure:
-
In a suitable reaction vessel, dissolve 1,3-dimethyl-2-nitroisourea in an appropriate solvent.
-
Add a solution of 3-(aminomethyl)tetrahydrofuran to the reaction mixture.
-
Add a base, such as sodium hydroxide, to catalyze the reaction.
-
Heat the reaction mixture to a temperature between 50-60°C and stir for several hours until the reaction is complete, monitoring by a suitable technique (e.g., TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 3-5 with an acid to facilitate crystallization.
-
Heat the mixture to dissolve the solids and then cool to a low temperature (e.g., 0 to -5°C) to induce crystallization of the product.
-
Collect the solid product by filtration and wash with cold solvent.
-
Dry the product under vacuum to obtain racemic dinotefuran.
Enantioselective Separation by Chiral HPLC
To obtain the enantiomerically pure (R)-Dinotefuran, a robust chiral High-Performance Liquid Chromatography (HPLC) method is essential. This technique allows for the effective separation of the (R) and (S) enantiomers from the racemic mixture.
Experimental Protocol: Chiral HPLC Separation of Dinotefuran Enantiomers [3][8]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic dinotefuran standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
For residue analysis in matrices like fruits or soil, a suitable extraction and clean-up procedure must be employed. A common method involves extraction with acetonitrile, followed by solid-phase extraction (SPE) clean-up.[5][9][10]
-
The final extract should be dissolved in the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: ChromegaChiral CCA (250 mm x 4.6 mm, 5 µm particle size) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: n-hexane:ethanol:methanol (85:5:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
3. Data Analysis and Interpretation:
-
The two enantiomers will be resolved as distinct peaks. Based on published data, the (+)-enantiomer (S-form) elutes first, followed by the (-)-enantiomer (R-form).[8]
-
The resolution between the two peaks should be baseline, typically around 1.8.[8]
-
Quantification can be achieved by creating a calibration curve using a standard of known concentration.
Mechanism of Action at the Nicotinic Acetylcholine Receptor
Dinotefuran, like other neonicotinoids, exerts its insecticidal effect by acting on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] These receptors are ligand-gated ion channels that are crucial for synaptic transmission.
dot digraph "nAChR_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
} .dot
Caption: Simplified workflow of (R)-Dinotefuran's action at the insect nAChR.
When acetylcholine (ACh), the natural neurotransmitter, binds to the nAChR, it causes the associated ion channel to open, leading to an influx of sodium and calcium ions. This influx results in the depolarization of the postsynaptic membrane and the propagation of a nerve impulse.
(R)-Dinotefuran mimics the action of acetylcholine and binds to the nAChR, acting as a potent agonist.[2][11] However, unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase, (R)-Dinotefuran is not readily metabolized and remains bound to the receptor. This leads to a persistent and irreversible opening of the ion channel, causing continuous stimulation of the nerve cells. The overstimulation of the nervous system results in tremors, paralysis, and ultimately the death of the insect. The differential binding affinity and interaction with specific nAChR subunits are thought to contribute to the enantioselective toxicity observed between the (R) and (S) isomers.[12]
Conclusion
(R)-Dinotefuran represents a promising avenue for the development of more selective and environmentally conscious insecticides. A thorough understanding of its chemical properties, synthesis, and particularly its chiral separation is paramount for its effective and safe application. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the unique biological activities of this specific enantiomer and to develop advanced analytical methodologies for its detection and quantification.
References
- Miyagi, S., et al. (2006). Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach. Pest Management Science, 62(4), 293-298.
- Honda, H., et al. (2006). Insect Nicotinic Acetylcholine Receptors: Neonicotinoid Binding Site Specificity Is Usually but Not Always Conserved with Varied Substituents and Species. Journal of Agricultural and Food Chemistry, 54(9), 3345-3352.
- Chen, X., et al. (2012). Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC.
- Zhang, L., et al. (2023). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Molecules, 28(9), 3884.
- Wakita, T., et al. (2002). Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords. Pest Management Science, 58(2), 119-125.
- Chen, X., et al. (2015).
- Wang, Y., et al. (2024). Exploring the neurotoxicity of chiral dinotefuran towards nicotinic acetylcholine receptors: Enantioselective insights into species selectivity.
- Thany, S. H. (2010). Topology of insect nicotinic acetylcholine receptors.
- Wikipedia. (n.d.). Nicotinic acetylcholine receptor.
- Jones, A. K., et al. (2024). Unravelling nicotinic receptor and ligand features underlying neonicotinoid knockdown actions on the malaria vector mosquito Anopheles gambiae. Philosophical Transactions of the Royal Society B, 379(1905), 20230219.
- Thany, S. H. (2010). Topology of insect nicotinic acetylcholine receptors. (A) Schematic...
- Jiangxi Huihe Chemical Co., Ltd. (2020). Novel process for synthesis of dinotefuran.
- Japan Analytical Chemistry Consultants Co., Ltd. (n.d.). Analytical Method for Dinotefuran (Agricultural Products).
- Liu, T., et al. (2018). Enantioselective Bioaccumulation and Toxicity of the Neonicotinoid Insecticide Dinotefuran in Earthworms (Eisenia fetida). Journal of Agricultural and Food Chemistry, 66(17), 4531-4540.
- Supporting M
- (a) The alignment plot of S-(+)-dinotefuran (green) and R-(−). (2019).
- FlyBase. (2025). nicotinic Acetylcholine Receptor alpha1.
- Kreutz, M. R., & Kunes, S. (2021). Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology. Frontiers in Physiology, 12, 696954.
- Food and Agriculture Organization of the United N
- ChemicalBook. (n.d.). Dinotefuran(165252-70-0) 1H NMR spectrum.
- Chen, Z., et al. (2015). Response surface methodology for the enantioseparation of dinotefuran and its chiral metabolite in bee products and environmental samples by supercritical fluid chromatography/tandem mass spectrometry.
- CN104961710A - Synthesis method of dinotefuran. (2015).
- da Silva, A. A., et al. (2023). Extraction Method for Determining Dinotefuran Insecticide in Soil Samples. Journal of the Brazilian Chemical Society, 34(11), 2314-2322.
- Li, H., & Wang, L. (2018).
- Cui, B., et al. (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules, 27(16), 5283.
- Karlin, A. (2002). Conformational Changes in the Nicotinic Acetylcholine Receptor During Gating and Desensitization. Biophysical Journal, 82(2), 643-645.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Dayrit, F. M., & Lagurin, L. G. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Ghorai, P., & Kumar, A. (2017). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 82(11), 5695-5705.
- Schotten, C., et al. (2023). Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Dock. International Journal of Molecular Sciences, 24(17), 13243.
- Organic & Biomolecular Chemistry. (2024).
- Asymmetric Synthesis. (n.d.).
- Asymmetric Synthesis with Chemical and Biological Methods. (n.d.).
- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4 + 2] Cycloaddition and Ring-Opening Cross-Met
- Food and Agriculture Organization of the United N
- Retracted Article: Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)
- Kigoshi, H., et al. (2012). Asymmetric Total Syntheses, Stereostructures, and Cytotoxicities of Marine Bromotriterpenoids Aplysiol B (Laurenmariannol) and Saiyacenol A. Chemistry – A European Journal, 18(43), 13735-13744.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. academicjournals.org [academicjournals.org]
- 8. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. scielo.br [scielo.br]
- 11. Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
